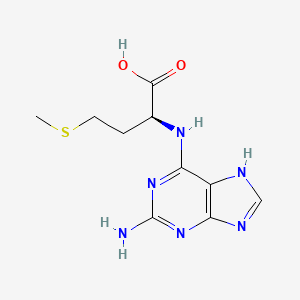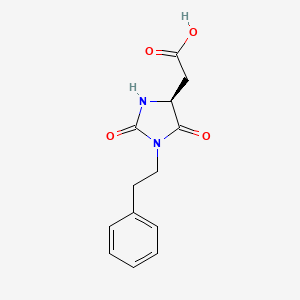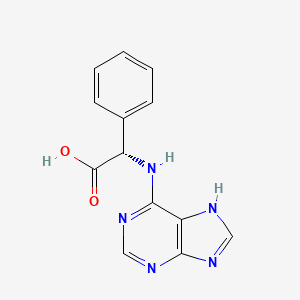
5-amino-1-(cyclopropylmethyl)-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “5-amino-1-(cyclopropylmethyl)-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one” is known as Anti-SNCA phospho Tyr133 Rabbit Polyclonal Antibody (Alexa Fluor® 750). This compound is a specific antibody used to identify and locate intracellular and extracellular proteins. It is commonly used in applications such as Western Blot, Enzyme-Linked Immunosorbent Assay (ELISA), ImmunoChemistry, and Flow Cytometry .
准备方法
The preparation of Anti-SNCA phospho Tyr133 Rabbit Polyclonal Antibody involves several steps:
Synthetic Routes and Reaction Conditions: The antibody is produced by immunizing rabbits with a synthetic peptide corresponding to the phosphorylation site of the target protein. The immunization process involves multiple injections over a period of time to ensure a strong immune response.
Industrial Production Methods: In an industrial setting, the production of this antibody involves large-scale immunization of rabbits, followed by the collection of blood samples. The antibodies are then purified from the serum using affinity chromatography techniques.
化学反应分析
Anti-SNCA phospho Tyr133 Rabbit Polyclonal Antibody undergoes several types of chemical reactions:
Oxidation and Reduction: The antibody can undergo oxidation and reduction reactions, which can affect its binding affinity and specificity.
Substitution Reactions: The conjugation of the antibody with Alexa Fluor® 750 dye involves a substitution reaction where the dye molecule replaces a functional group on the antibody.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and conjugation buffers. The reactions are typically carried out under controlled pH and temperature conditions to ensure the stability of the antibody.
Major Products Formed: The major product formed from these reactions is the conjugated antibody, which retains its binding specificity while exhibiting enhanced fluorescence properties.
科学研究应用
Anti-SNCA phospho Tyr133 Rabbit Polyclonal Antibody has a wide range of scientific research applications:
Chemistry: It is used in the study of protein-protein interactions and post-translational modifications.
Biology: The antibody is employed in cellular and molecular biology research to detect and quantify specific proteins within cells and tissues.
Medicine: In medical research, it is used to investigate the role of specific proteins in diseases such as Parkinson’s disease and Alzheimer’s disease.
Industry: The antibody is utilized in the development of diagnostic assays and therapeutic interventions.
作用机制
The mechanism of action of Anti-SNCA phospho Tyr133 Rabbit Polyclonal Antibody involves its binding to the phosphorylated tyrosine residue at position 133 of the target protein. This binding is highly specific and is mediated by the antigen-binding sites on the antibody. The conjugation with Alexa Fluor® 750 dye allows for the visualization of the antibody-protein complex using fluorescence microscopy or flow cytometry. The molecular targets of this antibody include proteins involved in neurodegenerative diseases, and the pathways involved include signal transduction and protein degradation .
相似化合物的比较
Anti-SNCA phospho Tyr133 Rabbit Polyclonal Antibody can be compared with other similar antibodies:
Anti-SNCA phospho Ser129 Rabbit Polyclonal Antibody: This antibody targets a different phosphorylation site on the same protein, providing complementary information about the protein’s post-translational modifications.
Anti-SNCA Rabbit Monoclonal Antibody: Monoclonal antibodies have higher specificity and affinity compared to polyclonal antibodies, but they are more expensive to produce.
Anti-SNCA phospho Tyr125 Rabbit Polyclonal Antibody: This antibody targets yet another phosphorylation site on the same protein, allowing for a more comprehensive analysis of the protein’s phosphorylation status.
属性
IUPAC Name |
5-amino-1-(cyclopropylmethyl)-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c18-16-15(14(21)9-20(16)8-11-6-7-11)17-19-13(10-22-17)12-4-2-1-3-5-12/h1-5,10-11H,6-9,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBQIFIUDPKXJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(=O)C(=C2N)C3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC(=O)C(=C2N)C3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-2-phenylacetic acid](/img/structure/B7950636.png)

![2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)pentanoic acid](/img/structure/B7950644.png)




![(2S,3R)-3-methyl-2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]pentanoic acid](/img/structure/B7950686.png)
![3-[(2-Bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B7950690.png)
![2,4-di-tert-Butyl-6-[(2-hydroxy-3-methoxy-benzylidene)amino]phenol](/img/structure/B7950693.png)



